molecular formula C20H31NO B13573306 2-(Adamantane-1-carbonyl)-decahydroisoquinoline

2-(Adamantane-1-carbonyl)-decahydroisoquinoline

Cat. No.: B13573306
M. Wt: 301.5 g/mol
InChI Key: XRLSYGXRAVSIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantane-1-carbonyl)-decahydroisoquinoline is a compound that combines the structural features of adamantane and decahydroisoquinoline. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while decahydroisoquinoline is a saturated derivative of isoquinoline. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantane-1-carbonyl)-decahydroisoquinoline typically involves the following steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Reaction with Decahydroisoquinoline: The adamantane-1-carbonyl chloride is then reacted with decahydroisoquinoline in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantane-1-carbonyl)-decahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-(Adamantane-1-carbonyl)-decahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.

    Industry: Utilized in the production of high-performance polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 2-(Adamantane-1-carbonyl)-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The decahydroisoquinoline portion can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Adamantane-1-carbonyl)-decahydroisoquinoline can be compared with other adamantane derivatives and decahydroisoquinoline compounds:

    Adamantane Derivatives: Compounds like amantadine and memantine, which are used as antiviral and anti-Alzheimer’s drugs, respectively. These compounds share the adamantane core but differ in their functional groups and biological activity.

    Decahydroisoquinoline Compounds: Similar compounds include various alkaloids and synthetic derivatives used in medicinal chemistry. These compounds share the decahydroisoquinoline structure but differ in their substituents and pharmacological properties.

The uniqueness of this compound lies in its combined structural features, which confer unique chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl(1-adamantyl)methanone

InChI

InChI=1S/C20H31NO/c22-19(21-6-5-17-3-1-2-4-18(17)13-21)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-18H,1-13H2

InChI Key

XRLSYGXRAVSIMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCC2C1)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.